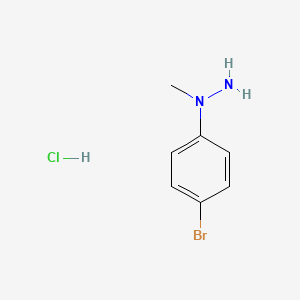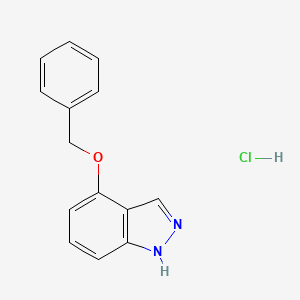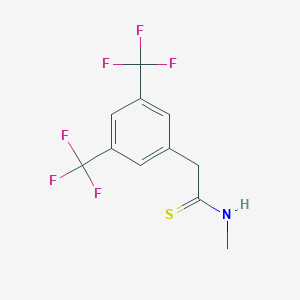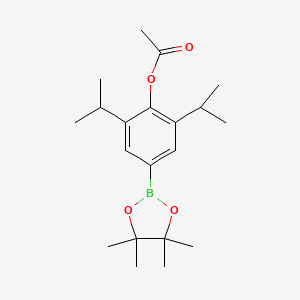
2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organic compound that features a boronate ester group attached to a phenyl ring, which is further substituted with isopropyl groups and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the following steps:
Formation of the Boronate Ester: The starting material, 2,6-Bis(propan-2-yl)phenylboronic acid, is reacted with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under anhydrous conditions to form the boronate ester.
Acetylation: The boronate ester is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反应分析
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds.
Oxidation: The boronate ester group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Cross-Coupling Products: Biaryl compounds or styrenes, depending on the halide used.
Oxidation Products: Phenolic derivatives.
Substitution Products: Various esters or amides, depending on the nucleophile.
科学研究应用
2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is used in:
Organic Synthesis: As a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe or ligand in biochemical assays.
作用机制
The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronate ester reacts with palladium intermediates to form new carbon-carbon bonds. The acetate group can also participate in nucleophilic substitution reactions, providing versatility in synthetic applications.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the isopropyl and acetate groups, making it less sterically hindered and more reactive.
2,6-Diisopropylphenylboronic Acid: Similar structure but without the boronate ester and acetate groups.
4-Acetoxyphenylboronic Acid: Contains an acetate group but lacks the isopropyl groups and boronate ester.
Uniqueness
2,6-Bis(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is unique due to its combination of steric hindrance from the isopropyl groups and the reactivity of the boronate ester and acetate groups. This makes it a versatile reagent in organic synthesis, capable of undergoing a variety of reactions under different conditions.
属性
IUPAC Name |
[2,6-di(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BO4/c1-12(2)16-10-15(21-24-19(6,7)20(8,9)25-21)11-17(13(3)4)18(16)23-14(5)22/h10-13H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXVPPWKBRJTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(C)C)OC(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
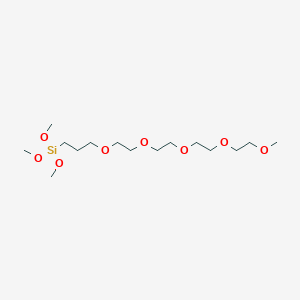
![3-[(6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carbonyl)-amino]-propionic acid benzyl ester](/img/structure/B6353990.png)
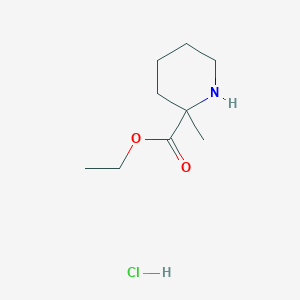
![(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6354006.png)
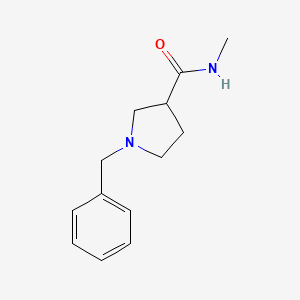
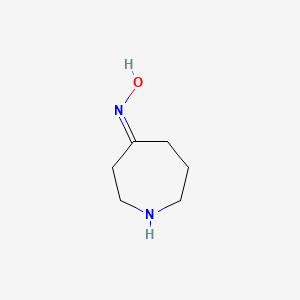
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline](/img/structure/B6354032.png)
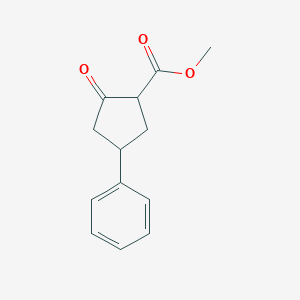

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)
